Enantiomeric Purity: Single Enantiomer vs. Racemate
The (6R)-enantiomer is supplied as a stereochemically defined single enantiomer with a chemical purity specification of ≥97% . In contrast, the commercially available racemic 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol (CAS 1378606-06-4) is a 1:1 mixture of (R)- and (S)-enantiomers, possessing an enantiomeric excess (ee) of 0% . This stereochemical distinction is critical for applications requiring a single enantiomer, as the racemate necessitates additional purification to achieve enantiopurity.
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | ≥97% chemical purity (single enantiomer) |
| Comparator Or Baseline | Racemic mixture (CAS 1378606-06-4), 0% ee |
| Quantified Difference | Infinite fold increase in ee (enantiopure vs. racemic) |
| Conditions | Vendor specification for chemical purity; enantiomeric excess inferred from single-enantiomer designation |
Why This Matters
For stereospecific downstream reactions, using a single enantiomer avoids the formation of diastereomeric byproducts and eliminates the need for costly chiral resolution steps.
